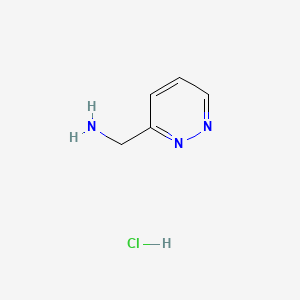

Pyridazin-3-ylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOOMAKWNPXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697543 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228788-25-7 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Pyridazin-3-ylmethanamine Hydrochloride - A Core Building Block in Modern Drug Discovery

For Immediate Release

This document provides a comprehensive technical overview of Pyridazin-3-ylmethanamine hydrochloride, a key heterocyclic amine building block. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. This guide details the compound's physicochemical properties, outlines a representative synthesis protocol, and explores its critical application in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Compound Identification and Properties

This compound is a stable, solid-form of the parent amine, valued for its utility as a versatile synthetic intermediate. The pyridazine motif is of significant interest in medicinal chemistry due to its unique electronic properties and ability to engage in specific biological interactions.[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1228788-25-7 |

| Molecular Formula | C₅H₈ClN₃ |

| IUPAC Name | (Pyridazin-3-yl)methanamine hydrochloride |

| SMILES | C1=CC=NN=C1CN.Cl |

| PubChem CID | 53419881 |

Physicochemical Properties

Key physicochemical data for the compound are presented below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 145.59 g/mol |

| Physical Form | Solid |

| Purity (Typical) | ≥97% |

| Storage Conditions | Inert atmosphere, room temperature (2-8°C recommended for long-term storage), protect from light. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of the pyridazine core followed by the reduction of a nitrile or a related functional group to the primary amine, and subsequent salt formation. While numerous methods exist for constructing the pyridazine ring, a common and direct precursor is 3-cyanopyridazine.

Representative Synthesis Protocol: Reduction of 3-Cyanopyridazine

This protocol describes a representative method for the synthesis of (Pyridazin-3-yl)methanamine from 3-cyanopyridazine, followed by conversion to its hydrochloride salt.

Principle: The nitrile group of 3-cyanopyridazine is chemically reduced to a primary amine using a suitable reducing agent, such as zinc in acetic acid or catalytic hydrogenation. The resulting free amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Materials and Reagents:

-

3-Cyanopyridazine

-

Zinc dust

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Hydrochloric Acid (e.g., 4M in Dioxane or gaseous HCl)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reduction of Nitrile:

-

To an ice-cold solution of 3-cyanopyridazine in a mixture of ethanol and acetic acid, add zinc dust portion-wise over 30 minutes while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Upon completion, filter the reaction mixture to remove excess zinc and other insoluble materials. Wash the residue with ethanol.[2]

-

-

Work-up and Isolation of the Free Amine:

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dilute the resulting crude mass with water and carefully basify with a saturated sodium bicarbonate solution until the pH is > 8.

-

Extract the aqueous layer multiple times with ethyl acetate.[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude (Pyridazin-3-yl)methanamine as an oil or solid.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) dropwise with stirring.

-

A precipitate will form. Continue addition until no further precipitation is observed.

-

Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Applications in Drug Development

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in several approved drugs and numerous clinical candidates.[1] Its unique properties, including a high dipole moment and robust hydrogen-bonding capacity, make it valuable for establishing strong and specific interactions with biological targets.[1] this compound serves not as a direct therapeutic agent, but as a crucial starting material for constructing more complex molecules with tailored biological activities, ranging from anticancer to anti-inflammatory agents.[3][4]

Role in Targeted Protein Degradation (TPD)

A primary and cutting-edge application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. They function by hijacking the body's own ubiquitin-proteasome system (UPS).[5][6] A PROTAC molecule consists of three key components:

-

A warhead that binds to the target Protein of Interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

This compound provides a versatile scaffold, often incorporated into the linker or serving as an anchor point to which the linker and one of the binding moieties are attached. The amine handle allows for straightforward amide bond formation or other coupling chemistries, facilitating the modular assembly of the final PROTAC molecule.[7]

Mechanism of Action: Role in the PROTAC Pathway

This compound itself does not directly modulate a signaling pathway. Instead, it is a structural component of molecules that co-opt the Ubiquitin-Proteasome Pathway for targeted protein degradation. The diagram below illustrates the logical flow of this process.

This event-driven mechanism allows PROTACs to act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. This offers significant advantages over traditional inhibitors, which require sustained occupancy of a target's active site.[6]

Safety and Handling

This compound is a chemical reagent and should be handled in accordance with standard laboratory safety procedures.

| Safety Information | Details |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is a summary. Users should consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate with a critical role in modern medicinal chemistry. Its primary application as a versatile building block for the synthesis of complex therapeutic agents, most notably PROTACs, positions it at the forefront of innovative drug discovery. The ability to readily incorporate this pyridazine scaffold enables researchers to develop sophisticated molecules capable of harnessing cellular machinery for targeted protein degradation, opening new avenues for treating diseases previously considered "undruggable."

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of Pyridazin-3-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3-ylmethanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Its pyridazine core is a key structural motif in various biologically active compounds. Understanding the physicochemical properties of this molecule is fundamental for its application in research and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the available physicochemical data, synthesis protocols, and standard experimental methodologies for the characterization of this compound.

Chemical Identity and Properties

A summary of the key identification and physicochemical parameters for this compound is presented below. It is important to note that while some properties are readily available from commercial suppliers and databases, specific experimental data for properties such as melting point, boiling point, pKa, and logP are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1228788-25-7 | [1] |

| Molecular Formula | C5H8ClN3 | N/A |

| Molecular Weight | 145.59 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not explicitly reported | N/A |

| Boiling Point | Not explicitly reported | N/A |

| Solubility | Soluble in water (predicted) | N/A |

| pKa | Not explicitly reported | N/A |

| LogP (predicted) | -0.8 to 1.4 (range from various sources) | N/A |

Synthesis Protocol

A representative synthetic route for the preparation of this compound has been described in the patent literature. The following is a generalized protocol based on this information.

Synthesis of this compound from 3-cyanopyridazine

This method involves the reduction of the nitrile group of 3-cyanopyridazine in the presence of a catalyst and a source of hydrogen, followed by salt formation with hydrochloric acid.

Materials:

-

3-cyanopyridazine

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H2)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 3-cyanopyridazine in methanol.

-

Carefully add 10% Palladium on carbon to the solution.

-

Add concentrated hydrochloric acid to the mixture.

-

The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture is purged with an inert gas.

-

The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/ether).

Experimental Protocols for Physicochemical Characterization

Detailed experimental data for this compound is not widely available. The following sections describe standard methodologies that can be employed by researchers to determine its key physicochemical properties.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility Assessment

Solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology: Shake-Flask Method

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

This process is repeated for a range of pharmaceutically relevant solvents and pH values.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the amine are equal.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method (Octanol-Water)

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not currently available in the public domain, this document outlines the necessary protocols for its comprehensive characterization. The provided synthesis and experimental workflows offer a practical starting point for researchers and scientists working with this compound. Further experimental investigation is encouraged to populate the quantitative data for the key physicochemical parameters, which will be invaluable for its future applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyridazin-3-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridazin-3-ylmethanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details the synthetic pathway from 3-cyanopyridazine, including a detailed experimental protocol for its reduction and subsequent salt formation. Furthermore, it presents a thorough characterization of the final compound through various analytical techniques, with all quantitative data summarized in structured tables for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of pyridazine-3-carbonitrile (also known as 3-cyanopyridazine). This method provides a direct and efficient route to the desired primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

A plausible synthetic route involves the reduction of the nitrile group of 3-cyanopyridazine using a suitable catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. The resulting free base, pyridazin-3-ylmethanamine, is then treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol:

A detailed experimental protocol for a similar reduction of a nitrile to a primary amine is described in the literature and can be adapted for this synthesis. The following procedure is a representative example:

Step 1: Catalytic Hydrogenation of Pyridazine-3-carbonitrile

-

To a solution of pyridazine-3-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

The reaction mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen gas atmosphere (typically 40-50 psi).

-

The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is deemed complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude pyridazin-3-ylmethanamine free base.

Step 2: Formation of the Hydrochloride Salt

-

The crude pyridazin-3-ylmethanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred solution of the free base at 0 °C.

-

The addition of HCl will cause the precipitation of the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point Analysis: The melting point is a physical property used to assess the purity of the synthesized compound.

Data Presentation:

The following tables summarize the expected quantitative data for the characterization of this compound.

| Parameter | Value |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in searched results |

| Purity | >95% (typical) |

Table 1: Physical and Chemical Properties.

| Technique | Observed Data |

| ¹H NMR | Data not available in searched results |

| ¹³C NMR | Data not available in searched results |

| IR (cm⁻¹) | Data not available in searched results |

| Mass Spec (m/z) | Data not available in searched results |

Table 2: Spectroscopic Data.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized compound.

Spectral Data and Experimental Protocols for Pyridazin-3-ylmethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for Pyridazin-3-ylmethanamine hydrochloride (CAS No: 1228788-25-7). Due to the limited availability of public experimental data for this specific salt, this guide combines reported data for the corresponding free base with expected spectral characteristics for the hydrochloride form, alongside generalized experimental protocols.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₅H₈ClN₃

-

Molecular Weight: 145.59 g/mol [1]

-

Structure:

Spectral Data Summary

The following tables summarize the available and predicted spectral data for Pyridazin-3-ylmethanamine and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been found in publicly accessible literature. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of pyridazine derivatives. These predictions are for the protonated form, as would be expected for the hydrochloride salt in a suitable solvent like DMSO-d₆ or D₂O.

Table 1: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~9.2 (H6) | dd | |

| ~8.0 (H4) | dd | ||

| ~7.8 (H5) | dd | ||

| ~4.5 (CH₂) | s | Broad singlet due to exchange with D₂O or coupling to NH₃⁺ | |

| ~8.5 (NH₃⁺) | br s | Chemical shift is concentration and solvent dependent | |

| ¹³C | ~155 (C3) | ||

| ~150 (C6) | |||

| ~135 (C4) | |||

| ~130 (C5) | |||

| ~40 (CH₂) |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Ammonium salt) | 3200 - 2800 | Stretching (broad) |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=N, C=C (Aromatic ring) | 1600 - 1450 | Stretching |

| N-H (Ammonium salt) | 1600 - 1500 | Bending |

| C-N | 1250 - 1020 | Stretching |

Mass Spectrometry (MS)

While no direct experimental mass spectrum for the hydrochloride salt is available, data for the free base, Pyridazin-3-ylmethanamine, is predicted in the PubChem database (CID 22639518). In a mass spectrometer, the hydrochloride salt would typically be observed as the protonated free base.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 110.07127 |

| [M+Na]⁺ | 132.05321 |

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS spectra for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is run. A larger number of scans is usually required due to the low natural abundance of ¹³C. The spectral width typically ranges from 0 to 200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid): The compound, being a solid salt, can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted.[5]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is commonly used for polar molecules like amine salts.[6]

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.[7][8]

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between the compound and the information derived from different spectroscopic techniques.

References

- 1. labsolu.ca [labsolu.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. fiveable.me [fiveable.me]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

Commercial Availability and Synthetic Protocol of Pyridazin-3-ylmethanamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3-ylmethanamine hydrochloride is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyridazine core is a key structural motif in a variety of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed synthetic protocol, and a broader look at the experimental contexts and signaling pathways associated with pyridazine derivatives.

Commercial Availability

This compound is readily available from a range of commercial suppliers. The compound is typically offered in various purities and quantities to meet the needs of both small-scale research and larger-scale drug development projects. Below is a summary of representative suppliers and their offerings.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| BLD Pharm | 1228788-25-7 | C₅H₈ClN₃ | --- | --- |

| ECHEMI | 1228788-25-7 | C₅H₈ClN₃ | --- | --- |

| LookChem | 1228788-25-7 | C₅H₈ClN₃ | --- | --- |

| Various | 1228788-25-7 | C₅H₈ClN₃ | ≥95% | 100mg, 250mg, 1g, 5g, 10g |

Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.

Synthesis of this compound

A reliable protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves the reduction of pyridazine-3-carbonitrile.

Experimental Protocol

Materials:

-

Pyridazine-3-carbonitrile

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, 6N solution)

-

Palladium on carbon (Pd/C, 10%)

-

Parr shaker apparatus

Procedure:

-

To a solution of pyridazine-3-carbonitrile (500 mg, 4.7 mmol) in methanol (10 mL), add 6N HCl (2 mL, 12 mmol).

-

To this mixture, add 10% Pd/C (50 mg).

-

Place the reaction mixture on a Parr shaker and agitate under a hydrogen atmosphere (40 psig) for 2 hours.

-

Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

This protocol provides a straightforward method for obtaining the desired product for further use in synthetic applications.

Application in Synthesis: A Case Study

This compound is frequently utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the preparation of anti-fibrotic pyridinones.

Experimental Workflow: Synthesis of a Pyridinone Derivative

Caption: General workflow for the synthesis of a pyridinone derivative using this compound.

Biological Context: Signaling Pathways of Pyridazine Derivatives

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyridazine derivatives has been shown to interact with various biological targets and pathways. This compound serves as a scaffold for the development of molecules with diverse pharmacological activities.

Anti-inflammatory Pathways

Pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties.[1] These compounds can modulate key inflammatory pathways by:

-

Inhibiting Thromboxane A2 (TxA2) production: TxA2 is a potent mediator of inflammation and platelet aggregation.

-

Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a pro-inflammatory cytokine central to systemic inflammation.

-

Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another key cytokine involved in both acute and chronic inflammation.

References

Pyridazin-3-ylmethanamine Hydrochloride: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridazin-3-ylmethanamine hydrochloride has emerged as a critical heterocyclic building block in modern medicinal chemistry. Its unique structural features and reactivity profile make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties and Specifications

This compound is a stable, crystalline solid readily employed in various chemical transformations. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1228788-25-7 | [1] |

| Molecular Formula | C₅H₈ClN₃ | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reduction of 3-cyanopyridazine. This precursor is accessible through various synthetic routes.

Experimental Protocol: Synthesis via Reduction of 3-Cyanopyridazine

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 3-Chloropyridazine (if starting from pyridazin-3(2H)-one)

-

Materials: Pyridazin-3(2H)-one, Phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of pyridazin-3(2H)-one and an excess of phosphorus oxychloride is heated at reflux for 2-3 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the 3-chloropyridazine. The product is then collected by filtration, washed with water, and dried.

Step 2: Synthesis of 3-Cyanopyridazine

-

Materials: 3-Chloropyridazine, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).

-

Procedure: A mixture of 3-chloropyridazine and copper(I) cyanide in DMF is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-cyanopyridazine can be purified by column chromatography.

Step 3: Reduction of 3-Cyanopyridazine to Pyridazin-3-ylmethanamine

-

Materials: 3-Cyanopyridazine, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, Tetrahydrofuran (THF) or Methanol, Anhydrous diethyl ether.

-

Procedure (using LiAlH₄): A solution of 3-cyanopyridazine in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction (monitored by TLC), it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude Pyridazin-3-ylmethanamine.

Step 4: Formation of the Hydrochloride Salt

-

Materials: Pyridazin-3-ylmethanamine, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure: The crude Pyridazin-3-ylmethanamine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Applications in Drug Discovery

The primary amino group and the pyridazine core of this compound make it an ideal starting material for the synthesis of various targeted therapeutics.

Kinase Inhibitors

The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

a) FER Tyrosine Kinase Inhibitors

FER is a non-receptor tyrosine kinase implicated in various cancers. Inhibitors of FER are being investigated as potential anti-cancer agents.

b) ALK5 (TGF-β Type I Receptor) Kinase Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway, mediated by receptors like ALK5, is involved in fibrosis and cancer progression.

c) JNK1 (c-Jun N-terminal Kinase 1) Inhibitors

The JNK signaling pathway is a critical regulator of cellular responses to stress and is implicated in inflammatory diseases and cancer.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound can be readily incorporated into the linker or used to attach to the warhead that binds the protein of interest.

Quantitative Data from Representative Syntheses

The following table summarizes representative reaction yields and biological activity data for compounds synthesized using pyridazine-based building blocks. It is important to note that specific yields can vary based on reaction conditions and scale.

| Starting Material | Reaction | Product | Yield (%) | Biological Target | IC₅₀/EC₅₀ (nM) | Reference |

| 6-phenyl-3(2H)-pyridazinone | 1. POCl₃ 2. Hydrazine hydrate | 3-hydrazinyl-6-phenylpyridazine | ~85 | - | - | [2] |

| 3-chloro-6-phenylpyridazine | Reaction with various amines | 3-amino-6-phenylpyridazine derivatives | 60-90 | JNK1 | 10-100 | [3] |

| 3,6-dichloropyridazine | 1. Suzuki Coupling 2. Buchwald-Hartwig Amination | 4,6-disubstituted pyridazine derivatives | 40-75 | ALK5 | 5-50 | |

| Pyridazin-3-one derivative | Multi-step synthesis | Novel pyridazin-3-one derivatives | 70-90 | Vasodilatory | 2.5 - 2948 | [4] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the ability of the pyridazine core to engage in key interactions with biological targets have cemented its importance in drug discovery, particularly in the fields of oncology and inflammation. The continued exploration of this scaffold is expected to yield a new generation of targeted therapies with improved efficacy and safety profiles.

References

The Biological Potential of Pyridazine-Containing Scaffolds: A Technical Guide for Drug Discovery Professionals

Executive Summary

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological potential of pyridazine-containing compounds, focusing on their applications in oncology, inflammation, infectious diseases, neurology, and cardiology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction: The Pyridazine Core in Medicinal Chemistry

Pyridazine and its derivatives, particularly pyridazinones, are of significant interest due to their presence in several approved drugs and numerous clinical candidates. The adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and influence the molecule's dipole moment, enabling effective interactions with various biological targets. This has led to the exploration of pyridazine scaffolds as potent and selective modulators of enzymes, receptors, and signaling pathways implicated in a multitude of diseases. This guide will delve into the key therapeutic areas where pyridazine derivatives have shown significant promise.

Anticancer Activity of Pyridazine Scaffolds

The development of novel anticancer agents remains a primary focus of medicinal chemistry, and pyridazine-containing compounds have demonstrated significant potential in this arena. Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in tumor angiogenesis and proliferation to the modulation of apoptotic pathways.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several pyridazine derivatives have been identified as potent VEGFR-2 inhibitors.

Table 1: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity of Selected Pyridazine Derivatives

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference(s) |

| Compound 5b | VEGFR-2 | 92.2% inhibition @ 10 µM | HCT-116 (Colon) | < 10 | [1] |

| Pyridine Derivative 10 | VEGFR-2 | 0.12 | HepG2 (Liver) | 4.25 | [2] |

| MCF-7 (Breast) | 6.08 | [2] | |||

| Pyridine Derivative 8 | VEGFR-2 | 0.13 | HepG2 (Liver) | 4.34 | [2] |

| MCF-7 (Breast) | 10.29 | [2] | |||

| Pyridine Derivative 9 | VEGFR-2 | 0.13 | HepG2 (Liver) | 4.68 | [2] |

| MCF-7 (Breast) | 11.06 | [2] | |||

| Pyridine-Urea 8e | VEGFR-2 | 3.93 | MCF-7 (Breast) | 0.22 | [3] |

| Pyridine-Urea 8b | VEGFR-2 | 5.0 | - | - | [3] |

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and permeability. Pyridazine-based inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking downstream signaling.

Anti-inflammatory Activity of Pyridazine Scaffolds

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by gastrointestinal side effects, often attributed to the inhibition of the constitutively expressed COX-1 enzyme. Consequently, the development of selective COX-2 inhibitors is a significant therapeutic goal.

Selective COX-2 Inhibition

Several pyridazine and pyridazinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity with a reduced risk of ulcerogenicity.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Pyridazine Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Drug | Reference Drug SI | Reference(s) |

| Compound 4c | - | 0.26 | - | Celecoxib (IC50 = 0.35 µM) | - | [4] |

| Compound 6b | - | 0.18 | 6.33 | Indomethacin (SI = 0.50) | - | [4] |

| Compound 3d | - | 0.067 | - | Celecoxib (IC50 = 0.074 µM) | 11.78 | [5] |

| Compound 3g | - | 0.044 | 11.51 | Celecoxib | 11.78 | [5] |

| Compound 6a | - | 0.053 | - | Celecoxib | 11.78 | [5] |

| Compound 2f | - | 0.016 | 38 | Celecoxib | 17 | [6] |

| Compound 3c | - | 0.017 | 35 | Celecoxib | 17 | [6] |

Antimicrobial Activity of Pyridazine Scaffolds

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The pyridazine scaffold has been explored for the development of novel antimicrobial agents. Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 3: In Vitro Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference Drug | Reference Drug MIC (µM) | Reference(s) |

| Compound 7 | S. aureus (MRSA) | 7.8 | Amikacin | - | [7] |

| E. coli | 7.8 | Amikacin | - | [7] | |

| S. typhimurium | 7.8 | Amikacin | - | [7] | |

| A. baumannii | 7.8 | Amikacin | - | [7] | |

| Compound 13 | A. baumannii | 3.74 | Amikacin | - | [7] |

| P. aeruginosa | 7.48 | Amikacin | - | [7] | |

| Compound 3 | S. aureus (MRSA) | 4.52 | Amikacin | - | [7] |

| Compound 10h | S. aureus | 16 µg/mL | - | - | [8] |

| Compound 8g | C. albicans | 16 µg/mL | - | - | [8] |

Anticonvulsant and Cardiotonic Activities

Beyond the major areas of oncology, inflammation, and infectious diseases, pyridazine derivatives have also been investigated for their effects on the central nervous system and the cardiovascular system.

Anticonvulsant Potential

Several pyridazine-based compounds have been evaluated for their anticonvulsant properties in various animal models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are commonly used to assess efficacy against generalized tonic-clonic and absence seizures, respectively.

Table 4: Anticonvulsant Activity of Selected Pyridazine and Related Derivatives

| Compound ID | Animal Model | ED50 (mg/kg) | Neurotoxicity (mg/kg) | Protective Index | Reference(s) |

| Compound 5 | MES | 40.96 | >300 | 8.4 | [9] |

| scPTZ | 85.16 | >300 | 4.0 | [9] | |

| Compound 10 | scPTZ | 75 | - | 0.33 | [9] |

| Compound 11 | scPTZ | 75 | - | 0.32 | [9] |

| Compound 15 | MES | 21 | - | - | [9] |

| Compound 38 | MES | 23.47 | >300 | - | [9] |

| Compound 5b | scPTZ | 25 | - | - | [8] |

Cardiotonic and Vasorelaxant Effects

Pyridazinone derivatives have been recognized for their positive inotropic and vasodilatory properties, making them of interest for the treatment of cardiovascular conditions such as heart failure and hypertension. Their mechanisms often involve the inhibition of phosphodiesterase III (PDE-III) or modulation of endothelial nitric oxide synthase (eNOS).

Table 5: Cardiotonic and Vasorelaxant Activities of Selected Pyridazinone Derivatives

| Compound ID | Biological Activity | EC50 (µM) | Reference Drug | Reference Drug EC50 (µM) | Reference(s) |

| Compound 5 | Vasorelaxant | 0.339 | Hydralazine | 18.210 | [10] |

| Compound 4 | Vasorelaxant | 1.225 | Hydralazine | 18.210 | [10] |

| Compound 10c | Vasorelaxant | 1.204 | Hydralazine | 18.210 | [10] |

| Compound 4f | Vasorelaxant | 0.0136 | Nitroglycerin | 0.1824 | [5] |

| Compound 4h | Vasorelaxant | 0.0117 | Nitroglycerin | 0.1824 | [5] |

| Compound 5d | Vasorelaxant | 0.0053 | Nitroglycerin | 0.1824 | [5] |

| Compound 5e | Vasorelaxant | 0.0025 | Nitroglycerin | 0.1824 | [5] |

| Compound 31 | PDE-III Inhibition (IC50) | 1.8 | - | - | |

| Compound 32 | PDE-III Inhibition (IC50) | 1.6 | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridazinone scaffold and key in vitro and in vivo biological assays.

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure, which serves as a versatile intermediate for further derivatization.

Step 1: Friedel-Crafts Acylation to form β-Benzoylpropionic Acid

-

To a stirred mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 mol) in a flask equipped with a reflux condenser and a dropping funnel, add succinic anhydride (0.10 mol) portion-wise under anhydrous conditions.

-

Reflux the mixture on a water bath with continuous stirring for 4 hours.

-

After cooling to room temperature, leave the reaction mixture overnight.

-

Pour the mixture into a beaker containing ice-cold 2.5% (v/v) hydrochloric acid.

-

Perform steam distillation to remove excess benzene.

-

Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude β-benzoylpropionic acid.

Step 2: Cyclization with Hydrazine Hydrate

-

Dissolve the crude β-benzoylpropionic acid (0.1 mol) in ethanol (25 mL).

-

Add hydrazine hydrate (1 mL, excess) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

Concentrate the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining in the reaction mixture.

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

-

Prepare a stock solution of the pyridazine test compound in DMSO and perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations (final DMSO concentration should not exceed 1%).

-

Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr, 4:1)).

-

Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the Master Mix to all wells.

-

Add the diluted test compound to the "Test Inhibitor" wells.

-

Add vehicle (1x Kinase Buffer with the same DMSO concentration) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

Equilibrate the plate to room temperature.

-

Add a luminescent kinase assay reagent (e.g., Kinase-Glo® MAX) to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence signal of the "Blank" wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

-

Animals: Use male Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Divide the animals into groups (e.g., vehicle control, reference drug like indomethacin, and different doses of the test pyridazine compound).

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Experimental Workflow for Drug Discovery

The discovery and development of a novel pyridazine-based therapeutic agent follows a multi-stage workflow, from initial design to preclinical evaluation.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continuous Flow Synthesis of Anticancer Drugs | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic parameters, have rendered it an attractive core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of pyridazine derivatives in drug discovery, detailing their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile heterocyclic system.

Historically, the pyridazine moiety was relatively underexplored in drug development. However, the recent approvals of pyridazine-containing drugs such as the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib by the U.S. Food and Drug Administration (FDA) have underscored the therapeutic promise of this scaffold.[1] These successes have catalyzed a surge of interest in pyridazine derivatives, leading to the discovery of potent and selective modulators of a wide array of biological targets.

Physicochemical Properties and Medicinal Chemistry Significance

The pyridazine nucleus possesses a unique set of electronic and steric properties that contribute to its utility in drug design. The two adjacent nitrogen atoms create a significant dipole moment, influencing the molecule's solubility, crystal packing, and interactions with biological targets.[1] These nitrogen atoms can also act as hydrogen bond acceptors, facilitating strong and specific interactions with protein active sites. Furthermore, the pyridazine ring is a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, offering a means to fine-tune a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.[1]

Approved Drugs and Their Mechanisms of Action

To date, three pyridazine-containing drugs have received regulatory approval, highlighting the clinical translation of this chemical class.

-

Minaprine: Approved in France in 1972 as an atypical antidepressant, minaprine's journey was curtailed in 1996 due to adverse effects.[1]

-

Relugolix: This orally administered GnRH receptor antagonist gained FDA approval in 2020 for the treatment of advanced prostate cancer.[1] By competitively blocking GnRH receptors in the pituitary gland, relugolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, suppresses the production of testosterone, which is crucial for the growth of hormone-sensitive prostate cancer cells.[2]

-

Deucravacitinib: Approved by the FDA in 2022 for the treatment of moderate-to-severe plaque psoriasis, deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][3] TYK2 is a member of the Janus kinase (JAK) family and plays a key role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[4] Deucravacitinib binds to the regulatory pseudokinase domain of TYK2, stabilizing an inhibitory interaction between the regulatory and catalytic domains, thereby blocking the downstream signaling cascade that drives psoriatic inflammation.[5][6]

Signaling Pathways of Pyridazine-Containing Drugs

The mechanisms of action of relugolix and deucravacitinib can be visualized through their respective signaling pathways.

Caption: Mechanism of action of Relugolix.

Caption: Mechanism of action of Deucravacitinib.

Biological Activities of Pyridazine Derivatives

Pyridazine and its derivatives, particularly pyridazinones, exhibit a broad spectrum of pharmacological activities, making them a rich source for drug discovery.

Anti-inflammatory Activity

A significant number of pyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3d | - | 0.067 | - | [7] |

| 3g | 0.50 | 0.044 | 11.51 | [7] |

| 4ba | - | 0.251 | - | [8] |

| 6a | - | 0.053 | - | [7] |

| Celecoxib | 0.86 | 0.073 | 11.78 | [7] |

| Indomethacin | 0.10 | 0.739 | 0.13 | [7] |

Anticancer Activity

The pyridazine scaffold is present in numerous compounds with potent anticancer activity, targeting various kinases and other cancer-related proteins.[9][10]

| Compound ID | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [10] |

| 2S-13 | MDA-MB-231 (Breast) | 7.73 | [10] |

| 8e | MCF-7 (Breast) | 0.22 | [11] |

| 8n | MCF-7 (Breast) | 1.88 | [11] |

| 10l | A549/ATCC (Lung) | 1.66 - 100 | [4] |

| 17a | Melanoma, NSCLC, Prostate, Colon | - | [4] |

Cardiovascular Activity

Pyridazine derivatives have also shown promise in the treatment of cardiovascular diseases, with some exhibiting potent vasorelaxant and cardiotonic effects.[5][12]

| Compound ID | Activity | EC50 / IC50 (µM) | Reference |

| 4f | Vasorelaxant | 0.0136 | [12] |

| 4h | Vasorelaxant | 0.0117 | [12] |

| 5d | Vasorelaxant | 0.0053 | [12] |

| 5e | Vasorelaxant | 0.0025 | [12] |

| 10 | Vasodilator and Antiplatelet | - | [5] |

| 18 | Vasorelaxant | 1.204 | [5] |

Antimicrobial Activity

The pyridazine nucleus has been incorporated into various compounds demonstrating significant activity against a range of bacterial and fungal pathogens.[4][13]

| Compound ID | Target Organism | MIC (µM) | Reference |

| 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 | [13] |

| 8g | C. albicans | 16 | [4] |

| 10h | S. aureus | 16 | [4] |

| 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 | [13] |

| IIIa | S. pyogenes, E. coli | - | [14] |

| 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | - | [15] |

Experimental Protocols

Synthesis of a Representative Pyridazine Derivative: 3-Chloro-6-(4-chlorophenyl)pyridazine

Materials:

-

6-(4-chlorophenyl)-3(2H)-pyridazinone

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of 6-(4-chlorophenyl)-3(2H)-pyridazinone (1 equivalent) and phosphorus oxychloride (10 volumes) is heated to reflux for 4 hours.[16]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting mixture is neutralized with a 4% aqueous solution of sodium hydroxide (NaOH).

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., benzene) to afford pure 3-chloro-6-(4-chlorophenyl)pyridazine.[16]

In Vitro TYK2 Kinase Inhibition Assay

Materials:

-

Recombinant human TYK2 enzyme

-

TYK2 substrate peptide (e.g., IRS1-tide)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test pyridazine derivatives

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well plates

Procedure:

-

Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.

-

Add the master mix to the wells of a 96-well plate.

-

Add the test pyridazine derivatives at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Initiate the kinase reaction by adding the diluted TYK2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test pyridazine derivatives

-

96-well microtiter plates

-

Resazurin or other growth indicator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

After incubation, assess microbial growth. This can be done visually or by adding a growth indicator like resazurin.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Drug Discovery Workflow for Pyridazine Derivatives

The discovery and development of new pyridazine-based drugs typically follow a structured workflow.

Caption: General drug discovery workflow.

Conclusion

The pyridazine scaffold has firmly established its significance in medicinal chemistry, transitioning from a relatively niche heterocycle to a clinically validated core structure. The diverse range of biological activities exhibited by pyridazine derivatives, coupled with their favorable physicochemical properties, ensures their continued exploration in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the current landscape of pyridazine-based drug discovery, from fundamental properties and approved drugs to detailed experimental protocols and future perspectives. It is anticipated that the insights and data presented herein will serve as a valuable resource for the scientific community, fostering further innovation and the development of the next generation of pyridazine-containing medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of pyridazine-based compounds.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its high polarity and ability to act as a bioisostere for other aromatic rings, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical space of pyridazine derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR), with a particular emphasis on their anticancer and anti-inflammatory potential. Detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to support researchers and drug development professionals in this dynamic field.

Physicochemical Properties and Role in Drug Design

The pyridazine ring possesses distinct electronic and structural features that are advantageous for drug design. It is more polar than its pyrimidine and pyrazine isomers, which can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts. Furthermore, aminopyridazines can serve as surrogates for carboxamides and amines, offering alternative hydrogen bonding patterns and improved metabolic stability. The pyridazine motif has been successfully incorporated into a number of approved drugs, highlighting its clinical significance.

Synthetic Strategies for Pyridazine Derivatives

A variety of synthetic routes have been developed to access the diverse chemical space of pyridazine derivatives. One common and versatile method involves the condensation of dicarbonyl compounds with hydrazine derivatives. For instance, 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives can be readily prepared from β-aroylpropionic acids.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Further functionalization of the pyridazine core can be achieved through various reactions, such as N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell signaling, proliferation, and survival.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2.

Below is a table summarizing the in vitro anticancer activity of selected 3,6-disubstituted pyridazine derivatives.

| Compound ID | R1 | R2 | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) | CDK2 IC50 (nM) | Reference |

| 11e | Morpholine | 4-Fluorophenyl | 1.89 ± 0.06 | 3.11 ± 0.10 | 151 ± 6.16 | |

| 11h | Piperidine | 4-Chlorophenyl | 2.65 ± 0.08 | 2.44 ± 0.08 | 43.8 ± 1.79 | |

| 11l | Morpholine | 4-Methoxyphenyl | 0.88 ± 0.03 | 1.30 ± 0.04 | 55.6 ± 2.27 | |

| 11m | Morpholine | 4-(Methylsulfonyl)phenyl | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |

Table 1: In vitro anticancer and CDK2 inhibitory activities of selected 3,6-disubstituted pyridazine derivatives.

The data indicates that the nature of the substituents at the 3 and 6 positions of the pyridazine ring significantly influences the anticancer and CDK2 inhibitory potency.

Targeting Other Kinases and Signaling Pathways

Pyridazine derivatives have also been shown to target other kinases involved in cancer progression, such as the c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs). The JNK signaling pathway is activated in response to stress stimuli and plays a complex role in apoptosis and cell proliferation.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the pyridazine derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity of Pyridazine Derivatives

Chronic inflammation is implicated in a wide range of diseases, and pyridazine derivatives have emerged as promising anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Targeting Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Several pyridazine derivatives have been identified as potent and selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibition.

| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4c | 4-Chlorophenyl | >100 | 0.26 | >384 | |

| 6b | 4-Fluorophenyl | 1.14 | 0.18 | 6.33 | |

| Celecoxib | - | 15.2 | 0.35 | 43.4 | |

| Indomethacin | - | 0.15 | 0.30 | 0.50 |

Table 2: In vitro COX inhibitory activities of selected pyridazine derivatives.

Compound 6b demonstrates potent COX-2 inhibition with a favorable selectivity profile compared to the non-selective NSAID indomethacin.

Targeting p38 MAP Kinase

The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of this pathway is a key strategy for the development of novel anti-inflammatory drugs. Several pyridazine-based compounds have been developed as potent p38 MAPK inhibitors.

Experimental Protocol: In Vitro p38α Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare serial dilutions of the pyridazine inhibitor in DMSO. Prepare solutions of p38α kinase, a suitable substrate (e.g., ATF2 peptide), and ATP in kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control. Add 2 µL of a master mix containing the p38α kinase and substrate. Initiate the reaction by adding 2 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.